molecular formula C10H14N2Na2O8 B8817717 EDTA disodium salt

EDTA disodium salt

Cat. No. B8817717
M. Wt: 336.21 g/mol
InChI Key: ZGTMUACCHSMWAC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536248B2

Procedure details

After the solution temperature inside the reaction vessel decreased to 60° C., an aqueous solution having 0.4 parts of Rongalite dissolved in 10 parts of distilled water was added. Subsequently, a mixed solution including 11.1 parts of acrylonitrile, 33.2 parts of styrene, and 0.2 parts of tertiary butyl hydroperoxide was dropwise added thereto over about 1 hour to effect polymerization. After the completion of the dropwise addition, the resulting mixture was allowed to stand for 1 hour, and an aqueous solution having 0.0002 parts of ferrous sulfate, 0.0006 parts of disodium ethylenediaminetetraacetate, and 0.25 parts of Rongalite dissolved in 10 parts of distilled water was then added thereto. Subsequently, a mixed solution including 7.4 parts of acrylonitrile, 22.2 parts of styrene, and 0.1 parts of tertiary butyl hydroperoxide was dropwise added thereto over about 40 minutes to effect polymerization. After the completion of the dropwise addition, the resulting mixture was allowed to stand for 1 hour, and was then cooled down, thereby yielding a graft copolymer mixture latex in which an acrylonitrile-styrene copolymer was grafted onto the composite rubber composed of polyorganosiloxane and the butyl acrylate rubber.
Name
Rongalite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Rongalite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C(S([O-])=O)O.[Na+].[C:7](#[N:10])[CH:8]=[CH2:9].[CH2:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(OO)(C)(C)C.C(N(CC(O)=O)CC(O)=O)CN(CC([O-])=O)CC([O-])=O.[Na+].[Na+]>O>[CH2:9]=[CH:8][C:7]#[N:10].[CH2:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1,5.6.7,9.10|

Inputs

Step One
Name
Rongalite
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)S(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Eight
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+]
Step Ten
Name
Rongalite
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)S(=O)[O-].[Na+]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
decreased to 60° C.
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was dropwise added
CUSTOM
Type
CUSTOM
Details
polymerization
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
WAIT
Type
WAIT
Details
to stand for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was then added
ADDITION
Type
ADDITION
Details
was dropwise added
WAIT
Type
WAIT
Details
over about 40 minutes to effect
Duration
40 min
CUSTOM
Type
CUSTOM
Details
polymerization
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
WAIT
Type
WAIT
Details
to stand for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled down

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=CC#N.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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